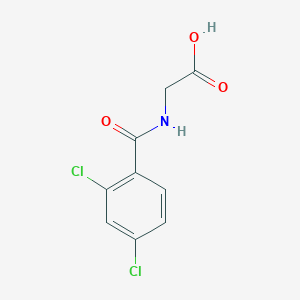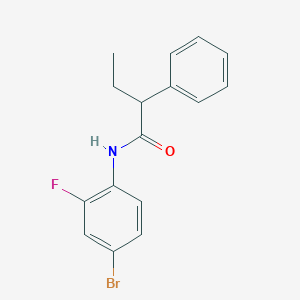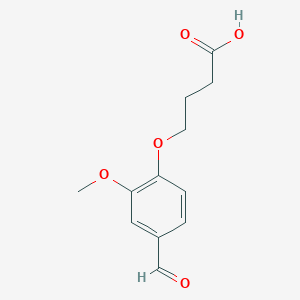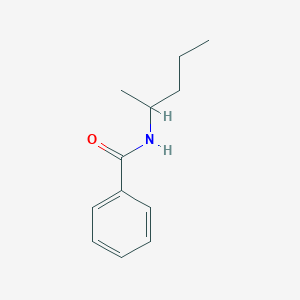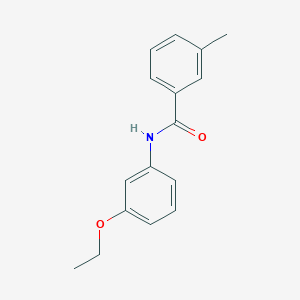
N-(3-ethoxyphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxyphenyl)-3-methylbenzamide, also known as EPM, is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential applications in various scientific fields, including medicine, agriculture, and material science.
科学的研究の応用
N-(3-ethoxyphenyl)-3-methylbenzamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N-(3-ethoxyphenyl)-3-methylbenzamide has been investigated for its potential as a herbicide and insecticide. In material science, it has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
作用機序
The exact mechanism of action of N-(3-ethoxyphenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. N-(3-ethoxyphenyl)-3-methylbenzamide may also modulate the activity of neurotransmitters in the brain, leading to its potential as a therapeutic agent for neurodegenerative disorders.
生化学的および生理学的効果
N-(3-ethoxyphenyl)-3-methylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders. In addition, N-(3-ethoxyphenyl)-3-methylbenzamide has been shown to exhibit herbicidal and insecticidal activity in plant and insect models, respectively.
実験室実験の利点と制限
One advantage of N-(3-ethoxyphenyl)-3-methylbenzamide is its relatively simple synthesis method, which makes it readily available for research purposes. Another advantage is its broad range of potential applications in various scientific fields. However, one limitation is the lack of comprehensive studies on its safety and toxicity, which may hinder its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(3-ethoxyphenyl)-3-methylbenzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies on its safety and toxicity are needed to fully understand its potential as a therapeutic agent.
合成法
N-(3-ethoxyphenyl)-3-methylbenzamide can be synthesized through a multi-step process starting from 3-methylbenzoyl chloride and 3-ethoxyaniline. The first step involves the reaction of 3-methylbenzoyl chloride with sodium ethoxide to form the corresponding ethyl ester. The ester is then reacted with 3-ethoxyaniline in the presence of a catalyst to form N-(3-ethoxyphenyl)-3-methylbenzamide. The purity of the final product can be improved through recrystallization.
特性
CAS番号 |
723742-55-0 |
|---|---|
製品名 |
N-(3-ethoxyphenyl)-3-methylbenzamide |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
N-(3-ethoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-9-5-8-14(11-15)17-16(18)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,17,18) |
InChIキー |
NVFYLXUGPDVUMI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



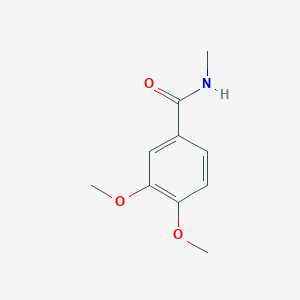
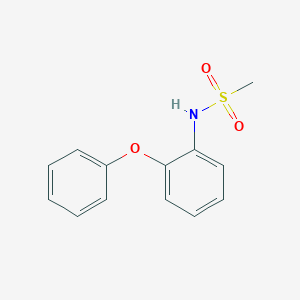
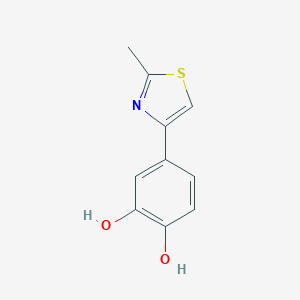
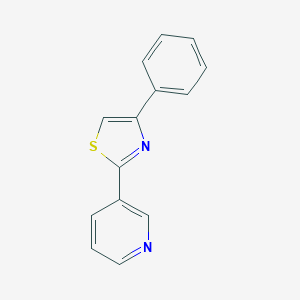
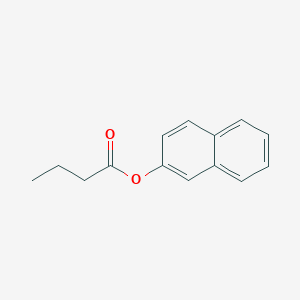
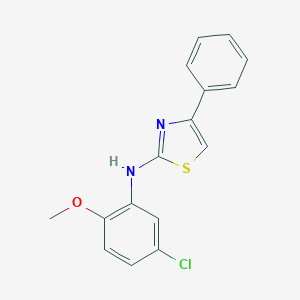

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)


